molecular formula C9H18N2O2 B2566808 Methyl 5-(dimethylamino)piperidine-3-carboxylate CAS No. 1555892-94-8

Methyl 5-(dimethylamino)piperidine-3-carboxylate

Cat. No.: B2566808
CAS No.: 1555892-94-8
M. Wt: 186.255
InChI Key: SZKGROTZIKFCAV-UHFFFAOYSA-N
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Description

Methyl 5-(dimethylamino)piperidine-3-carboxylate is an organic compound with the molecular formula C9H18N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a dimethylamino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(dimethylamino)piperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylamino)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(dimethylamino)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 5-(dimethylamino)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKGROTZIKFCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(CNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555892-94-8
Record name methyl 5-(dimethylamino)piperidine-3-carboxylate
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